molecular formula C11H15N3 B2766425 1-benzyl-5-methyl-4,5-dihydro-1H-pyrazol-3-amine CAS No. 85293-09-0

1-benzyl-5-methyl-4,5-dihydro-1H-pyrazol-3-amine

Cat. No.: B2766425
CAS No.: 85293-09-0
M. Wt: 189.262
InChI Key: ZBWPNHVAEQZZBA-UHFFFAOYSA-N
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Description

1-benzyl-5-methyl-4,5-dihydro-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group attached to the nitrogen atom at position 1, a methyl group at position 5, and an amine group at position 3 of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-methyl-4,5-dihydro-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylhydrazine with an α,β-unsaturated carbonyl compound, followed by reduction and amination steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-methyl-4,5-dihydro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

1-benzyl-5-methyl-4,5-dihydro-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-5-methyl-4,5-dihydro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-5-methyl-4,5-dihydro-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

2-benzyl-3-methyl-3,4-dihydropyrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-9-7-11(12)13-14(9)8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWPNHVAEQZZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=NN1CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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